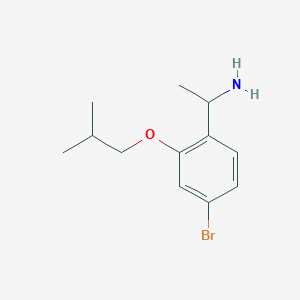
1-(4-Bromo-2-isobutoxyphenyl)-ethylamine
Overview
Description
“1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” is a chemical compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol1. It’s not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine”.Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” is defined by its molecular formula, C12H18BrNO1. However, I couldn’t find detailed information on its structural analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine”.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” are not available in the current resources.Scientific Research Applications
Metabolism and Pharmacokinetics Studies
- The study of the metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats shows potential applications in understanding the metabolic pathways and pharmacokinetics of similar bromo-substituted phenethylamines, including 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine (Kanamori et al., 2002).
Enzymatic Acylation and Resolution
- Research on the enantioselective enzymatic acylation of similar compounds suggests potential methods for resolving and synthesizing enantiomerically pure forms of 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine (Gill, Das, & Patel, 2007).
Sigma Receptor Imaging
- Compounds like N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine and related bromo derivatives show high affinity for sigma-1 and sigma-2 subtype receptors, suggesting a potential application in sigma receptor imaging for tumors using analogs like 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine (John et al., 1996).
Antidepressant Activity Studies
- Studies on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for antidepressant activity indicate a potential research avenue for 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine in exploring its effects on neurotransmitter uptake and potential antidepressant properties (Yardley et al., 1990).
Dopamine Receptor Ligands
- The synthesis of derivatives like 2-(4-chloro-3-hydroxyphenyl)ethylamine and their evaluation as dopamine receptor ligands suggest a similar potential for 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine in the study of dopamine receptors (Claudi et al., 1992).
Safety And Hazards
“1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” is not intended for human or veterinary use1. It’s important to handle it with appropriate safety measures.
Future Directions
The future directions of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” are not clear from the current resources. It’s used for research purposes1, which suggests it may have potential applications in scientific advancements.
properties
IUPAC Name |
1-[4-bromo-2-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8-9H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYDAILGSHOBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




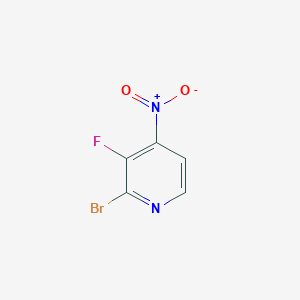
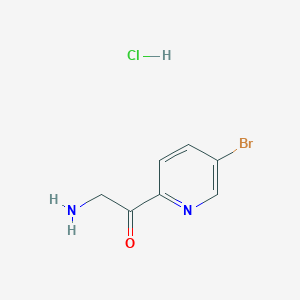
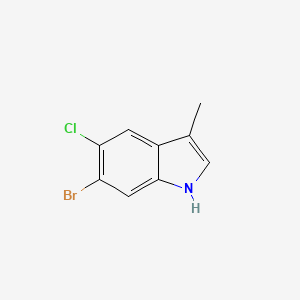
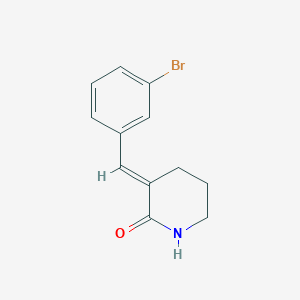
![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)
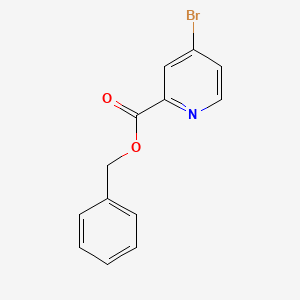
![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine](/img/structure/B1381878.png)
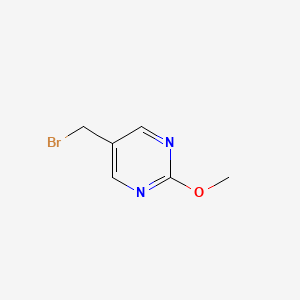
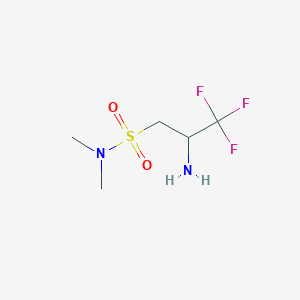
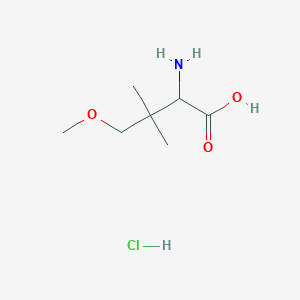
![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)
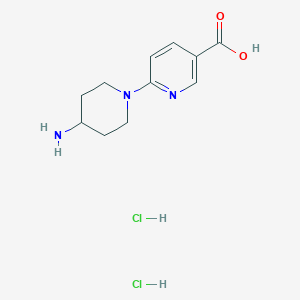
![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)